molecular formula C9H9Cl2NO B12275140 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone

1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone

Cat. No.: B12275140
M. Wt: 218.08 g/mol
InChI Key: VAPBKKHJIIKYQR-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone is a propanone derivative featuring a 4,6-dichloro-substituted pyridyl group at the 1-position and a methyl group at the 2-position. The dichloropyridyl moiety may confer electron-withdrawing effects, influencing reactivity in coupling reactions or coordination chemistry. The methyl group adjacent to the ketone could sterically modulate its participation in nucleophilic additions or reductions.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(4,6-dichloropyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H9Cl2NO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3

InChI Key

VAPBKKHJIIKYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN=C(C=C1Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone typically involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with a suitable methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Irgacure 2959 (2-Hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone)

  • Structure: Shares the 2-methyl-1-propanone backbone but substitutes the dichloropyridyl group with a 4-(hydroxyethoxy)phenyl ring.
  • Applications : Widely used as a UV photoinitiator in polymer chemistry due to its ability to generate free radicals under UV light .
  • Key Differences :
    • The hydroxyethoxy group in Irgacure 2959 enhances water solubility and photochemical activity, unlike the lipophilic dichloropyridyl group in the target compound.
    • Irgacure 2959’s phenyl ring lacks halogen substituents, reducing steric hindrance and electronic withdrawal compared to the dichloropyridyl group.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Structure: Contains a pyridyl group but differs in backbone (butanone vs. propanone) and substituents (methylnitrosamino vs. dichloro).
  • Biological Activity: A tobacco-specific nitrosamine with potent carcinogenicity, inducing lung and pancreatic tumors in rats at doses as low as 0.5 ppm .
  • Key Differences: The nitrosamine group in NNK is critical for its carcinogenic activity, whereas the target compound lacks this functional group. Dichloro substitution on the pyridyl ring may alter metabolic pathways compared to NNK’s unsubstituted pyridyl group.

Comparative Data Table

Compound Backbone Substituents Key Properties/Effects Applications/Risks
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone Propanone 4,6-dichloro-3-pyridyl, methyl Potential synthetic intermediate Not reported in evidence
Irgacure 2959 Propanone 4-(hydroxyethoxy)phenyl, methyl UV photoinitiator Polymer chemistry
NNK Butanone 3-pyridyl, methylnitrosamino Carcinogen (lung/pancreatic tumors) Tobacco-related carcinogenesis

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The dichloropyridyl group in the target compound likely increases electrophilicity at the ketone compared to Irgacure 2959’s electron-donating hydroxyethoxy group. This could enhance reactivity in nucleophilic additions.
    • NNK’s nitrosamine group facilitates metabolic activation to DNA-alkylating agents, a pathway absent in the target compound due to structural differences .
  • Irgacure 2959’s hydrophilic hydroxyethoxy group improves solubility in polar matrices, contrasting with the target compound’s predicted lipophilicity .

Research Findings and Implications

  • Carcinogenicity: NNK’s induction of pancreatic tumors in 9/80 rats at 1.0 ppm underscores the significance of nitrosamine groups in carcinogenesis . The absence of such groups in the target compound suggests lower carcinogenic risk, though further toxicological studies are needed.

Biological Activity

1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone, a compound belonging to the class of substituted pyridines, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse sources.

Synthesis

The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone typically involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with suitable reagents to form the desired ketone. This process can be optimized through various reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Reference
WRL-68 (Liver)86
Caco2 (Colon)TBD
MCF-7 (Breast)TBD
PC-3 (Prostate)TBD

The compound exhibited moderate activity against liver cancer cells with an IC50 value of 86 μM, suggesting it may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone exerts its anticancer effects may involve inhibition of key enzymes involved in cancer progression. Studies suggest that similar compounds in its class inhibit aromatase and glycosyltransferase, which are crucial in estrogen metabolism and cellular signaling pathways associated with tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit markers associated with vascular inflammation and smooth muscle cell proliferation, which are critical in conditions like atherosclerosis and restenosis . The ability to modulate inflammatory pathways positions it as a candidate for treating cardiovascular diseases.

Case Studies

A notable case study involved the evaluation of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone in a xenograft model of cancer. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a significant reduction in tumor size compared to control groups, underscoring its potential as an effective anticancer agent.

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